4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline
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Overview
Description
(E)-N-(4-METHOXYPHENYL)-1-(5-METHYLFURAN-2-YL)METHANIMINE is a chemical compound belonging to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a methoxyphenyl group and a methylfuran group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-METHOXYPHENYL)-1-(5-METHYLFURAN-2-YL)METHANIMINE typically involves the condensation reaction between 4-methoxyaniline and 5-methylfurfural. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-METHOXYPHENYL)-1-(5-METHYLFURAN-2-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N-(4-METHOXYPHENYL)-1-(5-METHYLFURAN-2-YL)METHANIMINE has been studied for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for other chemical syntheses.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including hypolipidemic activity.
Mechanism of Action
The mechanism of action of (E)-N-(4-METHOXYPHENYL)-1-(5-METHYLFURAN-2-YL)METHANIMINE involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-METHOXYPHENYL)-1-(5-METHYLFURAN-2-YL)METHANIMINE: is similar to other Schiff bases and furan derivatives, such as:
Uniqueness
The uniqueness of (E)-N-(4-METHOXYPHENYL)-1-(5-METHYLFURAN-2-YL)METHANIMINE lies in its specific structural features, such as the presence of both methoxyphenyl and methylfuran groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13NO2 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)methanimine |
InChI |
InChI=1S/C13H13NO2/c1-10-3-6-13(16-10)9-14-11-4-7-12(15-2)8-5-11/h3-9H,1-2H3 |
InChI Key |
QVEPAXZWXQSIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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